3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide -

3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide

Catalog Number: EVT-4670402
CAS Number:
Molecular Formula: C14H18F2N2O2
Molecular Weight: 284.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-Chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243)

Compound Description: ICA-27243 is a selective activator of the neuronal M-current and KCNQ2/Q3 potassium channels. It enhances both 86Rb+ efflux and whole-cell currents in Chinese hamster ovary cells stably expressing heteromultimeric KCNQ2/Q3 channels. [] This activation leads to a hyperpolarizing shift in the voltage dependence of channel activation. ICA-27243 has demonstrated anticonvulsant-like activity in experimental models of epilepsy, suppressing seizure-like activity in hippocampal slices and demonstrating anticonvulsant activity in the mouse maximal electroshock epilepsy model. []

Relevance: ICA-27243 shares the core 3,4-difluoro-benzamide structure with the target compound, 3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide. The key difference lies in the substitution on the nitrogen of the amide group. While the target compound features a 3-(4-morpholinyl)propyl substituent, ICA-27243 has a 6-chloropyridin-3-yl substituent. This difference in substitution likely contributes to the distinct pharmacological profiles of the two compounds.

2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide (CI-1040, PD184352)

Compound Description: CI-1040 (also known as PD184352) is a potent and selective mitogen-activated protein kinase kinase (MEK) inhibitor. [, , ] In studies with 3D culture models of human breast cancer cell lines, it showed increased efficacy compared to 2D cultures, particularly in carcinoma models. [] CI-1040 also demonstrated selective apoptosis induction in malignant schwannoma cell lines and was proapoptotic to primary rat Schwann cells. [] In studies investigating radiosensitization of cervical tumor cells, CI-1040 blocked the radiosensitization induced by curcumin, indicating its role in the ERK1/2 activation pathway. [] Research into cellular energetic status revealed that CI-1040 inhibited the synthesis of bis-diphosphoinositol tetrakisphosphate ([PP]2-InsP4), but through nonspecific effects on cellular energy balance rather than its MEK inhibitory activity. []

Relevance: While U0126 does not directly share structural features with 3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide, it is categorized in the same chemical class of MEK inhibitors as CI-1040. This shared functionality links U0126 to the target compound within the context of studies exploring MEK inhibition and its downstream effects. [, , ]

2′-Amino-3′-methoxyflavone (PD98059)

Compound Description: PD98059 is a MEK inhibitor known to be primarily cytostatic in its action. [] Like CI-1040 and U0126, PD98059 also exhibited off-target effects on cellular energetics, inhibiting [PP]2-InsP4 synthesis through its impact on cellular energy balance. []

N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide Hydrochloride (PG01037)

Compound Description: PG01037 is a dopamine D3 receptor antagonist. In studies exploring dopamine agonist-induced yawning in rats, PG01037 was able to modulate yawning induced by PD-128,907, suggesting its involvement in D3 receptor-mediated behaviors. []

2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123)

Compound Description: SCH 527123 is a potent, orally bioavailable CXCR2/CXCR1 receptor antagonist. [, , ] It displays good oral bioavailability in rats and demonstrates insurmountable inhibition of chemokine binding and activation of CXCR1 and CXCR2 receptors, classifying it as an allosteric antagonist. [] SCH 527123 also inhibits neutrophil chemotaxis and myeloperoxidase release in response to CXCL1 and CXCL8, but not to C5a or formyl-methionyl-leucyl-phenylalanine. [] Studies investigating neutrophil chemotaxis caused by COPD alveolar macrophages found that SCH 527123 effectively inhibited chemotaxis in a concentration-dependent manner. []

4-Amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (57b)

Compound Description: This benzamide derivative demonstrates potent gastrokinetic activity, exhibiting effects on gastric emptying in rats and mice comparable to the 4-fluorobenzyl analog, AS-4370. [] Importantly, 57b does not display dopamine D2 receptor antagonistic activity. []

Relevance: 57b shares the benzamide core structure with 3,4-difluoro-N-[3-(4-morpholinyl)propyl]benzamide. Furthermore, both compounds possess a morpholine ring in their structures. The key differences lie in the substitution on the benzamide ring (4-amino-5-chloro-2-ethoxy in 57b compared to 3,4-difluoro in the target compound) and the linker between the morpholine ring and the amide nitrogen. The target compound has a propyl linker, while 57b features a [(4-(3-pyridylmethyl)-2-morpholinyl)methyl] linker. These structural variations likely contribute to their distinct pharmacological properties. []

N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)-benzamide (AMTB)

Compound Description: AMTB is an inhibitor of the transient receptor potential (TRP) M8 channel. [] In studies investigating the role of TRP channels in endothelium-dependent relaxation induced by mild hypothermia, AMTB inhibited the relaxation response in both spontaneously hypertensive rats (SHR) and Wistar-Kyoto (WKY) rat aortae, confirming the involvement of TRPM8 channels in this process. []

Properties

Product Name

3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide

IUPAC Name

3,4-difluoro-N-(3-morpholin-4-ylpropyl)benzamide

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H18F2N2O2/c15-12-3-2-11(10-13(12)16)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19)

InChI Key

ZIAIQXWQXKWPRX-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.